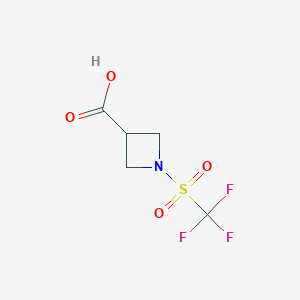

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid

Description

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is a fluorinated azetidine derivative characterized by a trifluoromethanesulfonyl (Tf) group and a carboxylic acid substituent on the azetidine ring. Evidence from CymitQuimica () indicates that the compound was previously available in research quantities (e.g., 50 mg–1 g) but is now discontinued, suggesting challenges in synthesis or stability. Its structure combines the strained four-membered azetidine ring with electron-withdrawing groups (sulfonyl and carboxylic acid), which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXIELHKLNXPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of simpler derivatives or the removal of the trifluoromethylsulfonyl group.

Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its structural characteristics allow it to function as a building block for the synthesis of various pharmaceuticals, particularly those aimed at targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and efficacy in drug formulations.

Case Study: Drug Development

A notable case study involved the synthesis of derivatives of this compound to evaluate their activity against specific cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, indicating that modifications to the azetidine core could lead to compounds with enhanced therapeutic profiles. This aligns with findings in similar compounds where structural variations significantly impact biological activity.

Synthetic Methodologies

Catalytic Applications

The compound is also utilized in synthetic organic chemistry as a reagent in various catalytic reactions. Its ability to participate in Michael additions and other nucleophilic substitutions makes it a valuable intermediate in the synthesis of complex molecules.

| Reaction Type | Role of 1-Trifluoromethanesulfonylazetidine-3-carboxylic Acid |

|---|---|

| Michael Addition | Acts as a nucleophile to form carbon-carbon bonds |

| Nucleophilic Substitution | Serves as a precursor for generating diverse functional groups |

Research Findings

Recent studies have demonstrated that using 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid in organocatalytic processes can lead to high yields and selectivity, minimizing the need for harsh reaction conditions. This positions it as an environmentally friendly alternative in synthetic pathways.

Industrial Applications

Chemical Manufacturing

In the chemical industry, 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is explored for its utility as an intermediate in the production of specialty chemicals. Its unique sulfonyl and carboxylic acid functionalities make it suitable for creating surfactants, agrochemicals, and polymer additives.

Table: Industrial Uses

| Application Area | Description |

|---|---|

| Surfactants | Enhances solubility and stability in formulations |

| Agrochemicals | Used in developing herbicides and pesticides |

| Polymer Additives | Improves mechanical properties and thermal stability of polymers |

Mechanism of Action

The mechanism by which 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The azetidine ring’s strain and reactivity also contribute to its unique behavior in different chemical environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

1-Trifluoromethanesulfonylazetidine-3-carboxylic Acid

- Key Groups : Azetidine ring, trifluoromethanesulfonyl (Tf), carboxylic acid.

- Electron Effects : Strong electron-withdrawing Tf group increases acidity of the carboxylic acid and stabilizes intermediates in reactions.

1-(Tert-Butoxycarbonyl)-3-[(Trifluoromethyl)thio]azetidine-3-carboxylic Acid (Compound 34, )

- Key Groups : Azetidine ring, tert-butoxycarbonyl (Boc) protecting group, trifluoromethylthio (SCF₃), carboxylic acid.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid ()

- Key Groups : Pyridine ring, trifluoromethyl (CF₃), carboxylic acid.

- Electron Effects : The CF₃ group on the pyridine ring enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

Benzyl 3-(Trifluoromethylsulfonyloxy)azetidine-1-carboxylate ()

- Key Groups : Azetidine ring, benzyl ester, trifluoromethylsulfonyloxy (TfO).

- Electron Effects : The TfO group is a leaving group, making this compound reactive in nucleophilic substitutions.

Biological Activity

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid (CAS No. 1341041-91-5) is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid possesses a trifluoromethanesulfonyl group attached to an azetidine ring, which is further substituted with a carboxylic acid moiety. This unique combination enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity through competitive or non-competitive inhibition mechanisms.

- Receptor Binding : The structural features allow for interactions with receptor sites, influencing signal transduction pathways that are critical in various biological processes.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid based on recent studies:

Case Studies

- Anticancer Activity : A study assessed the effects of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid on hepatocellular carcinoma (HCC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against HCC .

- Enzyme Interaction Studies : Research focusing on the interaction of this compound with specific metabolic enzymes revealed that it acts as a competitive inhibitor. This was evidenced by kinetic studies showing increased Km values in the presence of the compound .

- Inflammation Model : In an animal model of inflammation, treatment with 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.